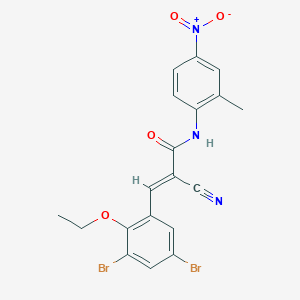![molecular formula C21H25Cl2N3O2S B2408205 N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride CAS No. 1217037-92-7](/img/structure/B2408205.png)
N-(6-chlorobenzo[d]thiazol-2-yl)-N-(3-(dimethylamino)propyl)-4-ethoxybenzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The benzothiazole and benzamide groups are aromatic, meaning they have a ring structure with alternating single and double bonds. The dimethylamino group is a common functional group in organic chemistry, consisting of a nitrogen atom bonded to two methyl groups .Chemical Reactions Analysis
The reactivity of this compound would be influenced by its functional groups. The benzothiazole ring, for example, is electron-rich and could be susceptible to electrophilic aromatic substitution reactions . The dimethylamino group could act as a nucleophile in certain reactions.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the polar dimethylamino and ethoxybenzamide groups could make the compound soluble in polar solvents . Its melting and boiling points would depend on the strength of the intermolecular forces between its molecules.Applications De Recherche Scientifique
Corrosion Inhibition
A study by Hu et al. (2016) explored the effectiveness of two benzothiazole derivatives as corrosion inhibitors for carbon steel in 1 M HCl solution. The derivatives demonstrated superior stability and higher inhibition efficiencies against steel corrosion compared to previously reported benzothiazole family inhibitors. Their adsorption onto surfaces was attributed to both physical and chemical means, indicating potential applications in corrosion protection strategies (Hu et al., 2016).
Molecular Structure Analysis
Karabulut et al. (2014) focused on the molecular structure of N-3-hydroxyphenyl-4-methoxybenzamide, examining its formation and the impact of intermolecular interactions. The study provided insights into the compound's geometry and potential for further chemical modifications and applications in material science (Karabulut et al., 2014).
Pharmaceutical Applications
Tsubouchi et al. (2003) investigated the effects of itopride hydrochloride, which contains a similar benzamide structure, on colonic motor activity. The findings suggested itopride's potential for treating functional bowel disorders, such as functional constipation, highlighting the therapeutic applications of such compounds (Tsubouchi et al., 2003).
Antimicrobial Properties
Desai et al. (2013) synthesized and screened a series of thiazole derivatives for antimicrobial activity. These derivatives showed promising therapeutic potential against bacterial and fungal infections, indicating the broad spectrum of applications for benzothiazole derivatives in combating microbial diseases (Desai et al., 2013).
Propriétés
IUPAC Name |
N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-4-ethoxybenzamide;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24ClN3O2S.ClH/c1-4-27-17-9-6-15(7-10-17)20(26)25(13-5-12-24(2)3)21-23-18-11-8-16(22)14-19(18)28-21;/h6-11,14H,4-5,12-13H2,1-3H3;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRPVSFDPLRNXRZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N(CCCN(C)C)C2=NC3=C(S2)C=C(C=C3)Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride](/img/structure/B2408125.png)
![(3aS,4R,6aR)-2,2-Dimethyl-3a,6a-dihydro-4H-cyclopenta[d][1,3]dioxol-4-ol](/img/structure/B2408126.png)




![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(6-methoxybenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2408135.png)


![1-[(2-Methyl-5-pyridin-4-ylpyrazol-3-yl)methyl]-3-thiophen-2-ylurea](/img/structure/B2408141.png)

![N-(1-cyanocyclopentyl)-2-{4-[(pyridin-2-yl)methoxy]phenyl}acetamide](/img/structure/B2408144.png)
![3,3-dimethyl-1-{[1-methyl-5-morpholino-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-2-azetanone](/img/structure/B2408145.png)
